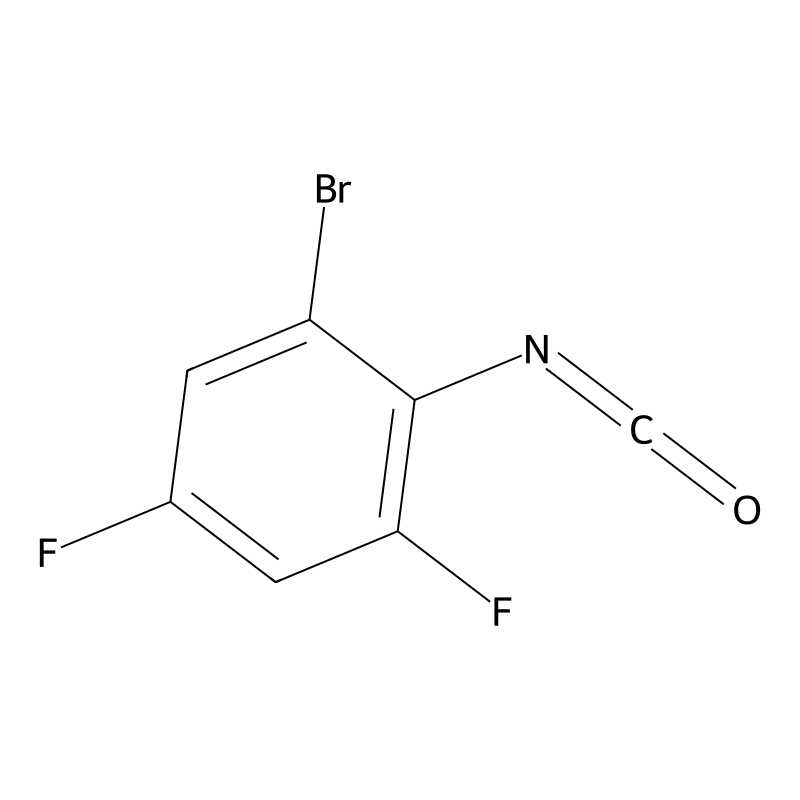

2-Bromo-4,6-difluorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4,6-difluorophenyl isocyanate is an organic compound with the molecular formula C₇H₂BrF₂NO and a molecular weight of 234 g/mol. It appears as a colorless, volatile liquid and has a boiling point of approximately 38 °C at 0.2 mm Hg. The compound is characterized by its high reactivity due to the presence of the isocyanate functional group (-NCO), which can form covalent bonds with various nucleophiles .

Labeling and Proteomics Research:

2-Bromo-4,6-difluorophenyl isocyanate (2-Br-4,6-difluo-Ph-NCO) is a valuable tool in proteomics research, particularly for labeling proteins and studying their interactions. Due to its reactive isocyanate group, it readily reacts with primary amines present in protein side chains, forming stable covalent bonds. This labeling allows researchers to:

- Identify and quantify proteins: By attaching a unique tag (fluorine atoms in this case) to the protein, researchers can distinguish it from others using techniques like mass spectrometry .

- Study protein-protein interactions: By labeling specific proteins with 2-Br-4,6-difluo-Ph-NCO, researchers can identify other proteins they interact with through techniques like co-immunoprecipitation .

Chemical Modification and Bioconjugation:

Beyond proteomics, 2-Br-4,6-difluo-Ph-NCO finds applications in chemical modification and bioconjugation. Its reactive nature allows it to be attached to various biomolecules containing hydroxyl (-OH) or thiol (-SH) groups, enabling:

- Modification of biomolecules: By introducing the bromo and difluoro groups, researchers can alter the properties of biomolecules, such as their solubility or targeting ability .

- Development of drug conjugates: Attaching therapeutic molecules to biomolecules with 2-Br-4,6-difluo-Ph-NCO can facilitate targeted drug delivery .

- Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to produce ureas, carbamates, and thiocarbamates.

- Addition Reactions: The compound can participate in addition reactions with substances containing active hydrogen atoms (e.g., water and alcohols), leading to the formation of carbamates.

- Polymerization Reactions: It serves as a monomer in the synthesis of polyurethanes and other polymeric materials .

2-Bromo-4,6-difluorophenyl isocyanate exhibits significant biological activity due to its reactivity. It can modify biomolecules such as proteins and peptides through covalent bonding. The mode of action involves interactions with various cellular targets, which can lead to alterations in cellular processes. Its potential for bioaccumulation raises concerns regarding safety and environmental impact .

The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂) under controlled conditions. This method allows for the efficient formation of the isocyanate functional group while maintaining the integrity of the aromatic system .

This compound finds applications across various fields:

- Chemistry: Used as a building block for synthesizing more complex organic molecules.

- Biology: Employed in modifying biomolecules for research purposes.

- Medicine: Important in the development of pharmaceuticals and therapeutic agents.

- Industry: Utilized in producing polymers, coatings, and adhesives .

The interaction studies involving 2-Bromo-4,6-difluorophenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with proteins can lead to significant changes in protein function and stability. Such interactions are crucial for understanding its potential therapeutic applications as well as its safety profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Bromo-4,6-difluorophenyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2,6-difluorophenyl isocyanate | C₇H₂BrF₂NO | Different substitution pattern affecting reactivity |

| 2-Bromo-4,6-dimethylphenyl isocyanate | C₉H₈BrN₁O | Similar structure but different functional groups |

| 2-Chloro-4,6-difluorophenyl isocyanate | C₇H₂ClF₂NO | Chlorine substitution alters reactivity |

The uniqueness of 2-Bromo-4,6-difluorophenyl isocyanate lies in its specific reactivity profile and diverse applications across various scientific disciplines .

Before discussing synthetic methods, it's essential to understand the fundamental physical and chemical properties of 2-Bromo-4,6-difluorophenyl isocyanate:

| Property | Value/Description |

|---|---|

| Chemical Formula | C₇H₂BrF₂NO |

| Molecular Weight | 233.999 g/mol |

| CAS Number | 190774-48-2 |

| Appearance | White to light yellow powder or crystal |

| Physical State (20°C) | Solid |

| Storage Recommendation | Store under inert gas in a cool, dark place (<15°C) |

| Condition to Avoid | Air Sensitive |

| Hazard Statements | H302, H312, H315, H319, H332, H335 |

| PubChem Substance ID | 87564945 |

| MDL Number | MFCD00053836 |

Synthesis and Preparation

Traditional Phosgenation Methods

Direct Phosgenation of 2-Bromo-4,6-difluoroaniline

The most straightforward approach to synthesizing 2-Bromo-4,6-difluorophenyl isocyanate involves the direct reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂). This represents the classic industrial approach for isocyanate synthesis despite the hazards associated with phosgene handling.

The reaction typically proceeds as follows:

- Nucleophilic attack of the amine on phosgene

- Formation of a carbamyl chloride intermediate

- Dehydrohalogenation to form the isocyanate

Following the phosgene addition, the reaction mixture is heated to drive off excess phosgene, then cooled and filtered to remove any byproducts. The resulting solution can be used directly in subsequent transformations or processed to isolate the pure isocyanate product.

Salt Phosgenation Method

An alternative phosgenation approach involves first converting 2-Bromo-4,6-difluoroaniline to its corresponding hydrochloride or carbonate salt before treatment with phosgene. This method was predominantly employed for aliphatic isocyanate production in the past century but can be adapted for aromatic systems like 2-Bromo-4,6-difluorophenyl isocyanate.

In this approach, 2-Bromo-4,6-difluoroaniline forms a hydrochloride or carbonate salt with HCl or CO₂, which subsequently reacts with liquid phase phosgene to generate the isocyanate. While this method enables isocyanate production under milder conditions, even at room temperature, it exhibits several drawbacks including longer reaction times, higher solvent requirements, and substantial byproduct formation.

The salt phosgenation method has been gradually phased out in industrial settings but retains some utility in laboratory-scale preparations where specialized handling of phosgene gas may be challenging.

Catalytic Approaches for Isocyanate Formation

Palladium-Catalyzed Oxidative Carbonylation

A more modern approach to isocyanate synthesis involves palladium-catalyzed oxidative carbonylation of aromatic amines, which represents a significant advancement as it avoids the use of highly toxic phosgene.

For synthesizing 2-Bromo-4,6-difluorophenyl isocyanate, the oxidative carbonylation would use 2-Bromo-4,6-difluoroaniline as the starting material, reacting it with carbon monoxide under palladium catalysis in the presence of an appropriate oxidant.

Research by Vavasori and colleagues demonstrated that systems such as [PdCl₂(dppf)]/FeCl₃/LiBr (in a 1/1200/200 molar ratio) effectively catalyze the carbonylation of anilines. When applied to phenyl isocyanate synthesis from aniline, this catalytic system achieved a turnover frequency (TOF) of 1177 h⁻¹ with 100% selectivity for urea formation. Notably, introducing oxygen (0.3 MPa) to the system increased the TOF dramatically to approximately 3930 h⁻¹, shifting selectivity toward phenyl isocyanate (65%).

The reaction pathway typically involves:

- Oxidation of Pd(0) to Pd(II) by the oxidant

- Coordination of the amine to the Pd(II) center

- CO insertion

- Formation of the isocyanate product

- Reduction of Pd(II) to Pd(0)

This methodology represents a promising alternative to traditional phosgenation, offering advantages such as milder reaction conditions and elimination of phosgene handling, though optimization would likely be necessary for the specifically substituted 2-Bromo-4,6-difluoroaniline substrate.

Electron Transfer Mediation in Pd-Catalyzed Carbonylation

An enhanced approach to the palladium-catalyzed carbonylation utilizes electron transfer mediators to improve catalyst turnover. Studies have shown that metal salts such as FeCl₃ can function as effective cocatalysts, forming redox couples with Pd(0) or acting as electron transfer mediators with oxygen.

The introduction of molecular oxygen as an oxidant is particularly appealing from economic and environmental perspectives, although its efficiency can be enhanced through appropriate catalyst systems. For example, in the [PdCl₂(dppf)]/FeCl₃/LiBr system, oxygen functions as part of an efficient multistep electron transfer system, significantly boosting reaction efficiency while shifting product selectivity toward isocyanate formation.

This type of system could potentially be adapted for the selective synthesis of 2-Bromo-4,6-difluorophenyl isocyanate from its corresponding aniline precursor.

Alternative Synthetic Routes

Lossen Rearrangement

The Lossen rearrangement represents one of the most important phosgene-free approaches to isocyanate synthesis. This reaction involves the conversion of hydroxamate esters to isocyanates through a rearrangement process.

For synthesizing 2-Bromo-4,6-difluorophenyl isocyanate via this route, the process would begin with the corresponding hydroxamic acid derivative, which upon treatment with a suitable base undergoes rearrangement:

- Preparation of the appropriate 2-bromo-4,6-difluorobenzoic acid derivative

- Conversion to the hydroxamic acid

- O-Activation (typically using acyl, sulfonyl, or phosphoryl derivatives)

- Base-mediated rearrangement to produce the isocyanate

The mechanism of the Lossen rearrangement proceeds as follows:

- Deprotonation of the hydroxamic acid derivative by a base

- Spontaneous rearrangement with release of a carboxylate anion

- Formation of the isocyanate intermediate

Recent advances in Lossen rearrangement chemistry have demonstrated that the reaction can be initiated by nitriles without the need for strong electrophiles that are typically required. Research published in the Journal of Organic Chemistry revealed a "pseudo-catalytic" mechanism where initially formed isocyanate functions as a catalyst for further rearrangement reactions, allowing the direct conversion of hydroxamic acids to amines in a single step under mild conditions (CH₃CN, cat. DBU, 60°C).

This approach was successfully implemented on a 55 kg scale with 95.5% isolated yield, demonstrating its industrial viability. The methodology could potentially be adapted for the synthesis of 2-Bromo-4,6-difluorophenyl isocyanate, offering a scalable and efficient alternative to phosgenation.

Carbonylative Cyclization with Hydroxylamines

A novel approach described by researchers in early 2025 involves a palladium-catalyzed carbonylative process that merges hydroaminocarbonylation with Lossen rearrangement. This method represents a creative strategy for generating isocyanates from simple starting materials.

In this approach, alkenyl isocyanates are generated through palladium-catalyzed alkyne-hydroaminocarbonylation with O-substituted hydroxylamines (NH₂OR), followed by Lossen rearrangement. The method is particularly noteworthy as it utilizes sterically hindered O-substituents (such as adamantyl) to suppress side reactions and facilitate the rearrangement process.

The reaction pathway involves:

- Generation of a palladium-hydride species

- Hydropalladation via cis-migratory insertion

- Formation of N-alkyloxylamides as key intermediates

- Lossen rearrangement to deliver isocyanates

Mechanistic studies revealed for the first time that N-alkyloxylamides can undergo a Lossen-type rearrangement to generate isocyanates, representing a significant advancement in isocyanate chemistry. This methodology could potentially be adapted for the synthesis of 2-Bromo-4,6-difluorophenyl isocyanate by employing appropriate aryl alkynes with the requisite substitution pattern.

Non-Phosgene Routes using Diorganocarbonates

Another alternative synthetic approach involves the reaction of organic formamides with diorganocarbonates followed by thermolysis of the reaction product. This method completely avoids phosgene and could potentially be applied to the synthesis of 2-Bromo-4,6-difluorophenyl isocyanate.

The process would involve:

- Preparation of N-(2-bromo-4,6-difluorophenyl)formamide from 2-Bromo-4,6-difluoroaniline

- Reaction with diorganocarbonate (such as dimethyl carbonate)

- Thermolytic conversion to the isocyanate

This approach aligns with green chemistry principles by eliminating the need for toxic phosgene and potentially reducing waste generation. Additionally, dimethyl carbonate is generally recognized as an environmentally benign reagent, further enhancing the sustainability profile of this methodology.

Nickel-Catalyzed Cyclotrimerization Strategies

While not directly applied to 2-Bromo-4,6-difluorophenyl isocyanate synthesis in the literature, nickel-catalyzed [2+2+2] cyclotrimerization represents an important methodology in aromatic chemistry that could potentially be integrated into advanced synthetic routes for functionalized isocyanates.

Nickel-based catalytic systems have been developed for [2+2+2] cyclotrimerization of various alkynes, especially ynoates, enabling facile construction of substituted aromatic compounds with excellent yields and high regioselectivity. This approach could potentially be employed in the preparation of precursors to 2-Bromo-4,6-difluorophenyl isocyanate or in the post-functionalization of related systems.

A hypothetical application might involve:

- Cyclotrimerization of appropriately halogenated alkynes to form a suitably functionalized aromatic core

- Post-cyclization functionalization to introduce the amine group

- Conversion of the amine to isocyanate via one of the methods described earlier

The advantages of nickel catalysis in this context include:

- High regioselectivity

- Tolerance of halogen substituents

- Efficiency in constructing substituted aromatic compounds

- Potential for atom economy

While this approach would likely involve multiple steps, it could provide access to more complex isocyanate structures or enable the introduction of the bromine and fluorine substituents at specific positions through strategic cyclotrimerization and post-functionalization steps.

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylative transformations have emerged as powerful tools for constructing carbonyl-containing compounds, including isocyanates. Beyond the oxidative carbonylation approach discussed in section 1.2, several other palladium-catalyzed carbonylative strategies could be applied to synthesize 2-Bromo-4,6-difluorophenyl isocyanate.

Reductive Carbonylation of Nitro Compounds

An alternative to direct amine carbonylation is the reductive carbonylation of nitro compounds. This approach would utilize 2-bromo-4,6-difluoronitrobenzene as the starting material, which undergoes simultaneous reduction and carbonylation to form the isocyanate.

The reaction typically employs a palladium catalyst, carbon monoxide, and a suitable reducing agent. Research has shown that palladium-catalyzed reductive carbonylation of nitrobenzene can effectively produce phenyl isocyanate, and this methodology could be adapted for the synthesis of 2-Bromo-4,6-difluorophenyl isocyanate.

The advantages of this approach include:

- Direct conversion of nitro compounds to isocyanates

- Avoidance of amine isolation and handling

- Potential for one-pot procedures

This method represents an attractive alternative to traditional approaches, particularly when the corresponding nitro compound is more readily available than the amine precursor.

Carbonylative Cross-Coupling

Another approach involves carbonylative cross-coupling reactions, where an aryl halide (e.g., 2,4-difluoro-6-bromobenzene) could be coupled with a suitable nitrogen source under carbon monoxide pressure to incorporate both the nitrogen and carbonyl components required for isocyanate formation.

The process typically involves:

- Oxidative addition of the aryl halide to palladium

- Coordination and insertion of carbon monoxide

- Introduction of the nitrogen component

- Reductive elimination to form the isocyanate or a precursor

This methodology offers the advantage of constructing the isocyanate functionality in a convergent manner, potentially improving efficiency and reducing waste generation. While not directly described for 2-Bromo-4,6-difluorophenyl isocyanate, the approach has been successfully applied to various aromatic isocyanate syntheses and could likely be adapted for this specific target molecule.

2-Bromo-4,6-difluorophenyl isocyanate exhibits characteristic nucleophilic addition reactivity patterns typical of aromatic isocyanates, with the halogen substituents significantly influencing reaction rates and mechanisms [8]. The compound undergoes nucleophilic addition reactions with various nucleophilic species including alcohols, amines, and thiols through distinct mechanistic pathways depending on the nucleophile characteristics [8] [26].

Alcohol Addition Mechanisms

The reaction of 2-Bromo-4,6-difluorophenyl isocyanate with alcohols proceeds through a nucleophilic addition mechanism to form carbamate products [32]. The alcoholysis reaction follows a concerted mechanism where the nucleophilic addition occurs across the nitrogen-carbon double bond rather than the carbon-oxygen bond [32]. This selectivity is attributed to the electronic properties of the isocyanate functional group and the stabilization provided by the aromatic system [32].

The reaction mechanism involves three fundamental pathways depending on alcohol acidity and nucleophilicity [8]. For less acidic alcohols such as primary and secondary aliphatic alcohols, the reaction proceeds through a concerted single-step mechanism where proton transfer to a base catalyst and nucleophilic addition occur simultaneously [8]. The presence of electron-withdrawing substituents like bromine and fluorine enhances the electrophilicity of the isocyanate carbon, accelerating the nucleophilic attack [14] [15].

Amine Addition Pathways

The nucleophilic addition of amines to 2-Bromo-4,6-difluorophenyl isocyanate results in urea formation through a two-step mechanism [34] [37]. The initial step involves direct nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer in the resulting adduct [8] [37]. This mechanism is particularly favored for aromatic amines due to their lower acidity and stronger nucleophilicity compared to alcohols [8].

The reaction rate constants for amine additions are generally higher than those for alcohol additions due to the superior nucleophilicity of nitrogen compared to oxygen [26] [28]. The electron-withdrawing effects of the bromine and fluorine substituents increase the reaction rates by enhancing the electrophilic character of the isocyanate carbon [15] [18].

Thiol Reactivity

Thiols react with 2-Bromo-4,6-difluorophenyl isocyanate to form thiocarbamate products through nucleophilic addition at the isocyanate carbon [35]. The sulfur atom acts as the nucleophile, attacking the electrophilic carbon center to form the carbon-sulfur bond [35]. This reaction proceeds efficiently under mild conditions with base catalysis, typically using sodium carbonate as a promoter [35].

The formation of thiocarbamates occurs with high atom economy and good functional group tolerance [35]. The reaction mechanism involves initial nucleophilic attack followed by proton transfer, similar to the alcohol and amine addition pathways [35] [37].

| Nucleophile Type | Product | Reaction Rate | Mechanism |

|---|---|---|---|

| Primary Alcohols | Carbamates | Moderate | Concerted addition |

| Secondary Alcohols | Carbamates | Moderate | Concerted addition |

| Primary Amines | Ureas | Fast | Stepwise addition |

| Secondary Amines | Ureas | Fast | Stepwise addition |

| Thiols | Thiocarbamates | Fast | Stepwise addition |

Radical Interactions and Substitution Pathways

The radical chemistry of 2-Bromo-4,6-difluorophenyl isocyanate involves complex electron transfer processes and radical substitution mechanisms [9] [30]. These pathways become significant under specific reaction conditions, particularly in the presence of radical initiators or electron-rich substrates [9].

Single Electron Transfer Mechanisms

Under certain conditions, 2-Bromo-4,6-difluorophenyl isocyanate can participate in single electron transfer processes [9] [30]. The compound can act as an electron acceptor due to the electron-withdrawing nature of the halogen substituents and the isocyanate functional group [9]. This electron transfer can lead to the formation of radical intermediates that undergo subsequent coupling or rearrangement reactions [9].

The single electron transfer pathway is particularly relevant when the compound reacts with electron-rich alkenes or aromatic systems [30]. The initial electron transfer from the electron-rich substrate to the isocyanate results in the formation of a radical cation-radical anion pair [30]. These radical intermediates can then undergo various transformation pathways including coupling reactions and cyclization processes [30].

Radical Substitution at Aromatic Positions

The bromine substituent in 2-Bromo-4,6-difluorophenyl isocyanate can undergo radical substitution reactions under appropriate conditions [13]. The carbon-bromine bond is susceptible to homolytic cleavage, generating aryl radicals that can participate in various radical coupling reactions [13]. The presence of fluorine substituents affects the reactivity pattern by modulating the electron density of the aromatic ring [13] [17].

Radical substitution reactions at the bromine position can occur through photochemical or thermal initiation [9]. The resulting aryl radicals can undergo coupling with other radical species or participate in chain transfer processes [9]. The electron-withdrawing fluorine substituents stabilize the aryl radical intermediate through resonance and inductive effects [15] [17].

Photoinduced Radical Processes

Photochemical activation can induce radical formation in 2-Bromo-4,6-difluorophenyl isocyanate systems [9]. Under visible light irradiation, the compound can participate in single electron transfer processes with appropriate radical precursors [9]. The photoinduced reactions often proceed through radical chain mechanisms involving initiation, propagation, and termination steps [9].

The efficiency of photoinduced radical reactions depends on the absorption characteristics of the compound and the energy of the incident light [9]. The presence of electron-withdrawing substituents can shift the absorption spectrum and influence the photochemical reactivity [9].

Cycloaddition and Cyclotrimerization Mechanisms

2-Bromo-4,6-difluorophenyl isocyanate participates in various cycloaddition reactions, forming heterocyclic products through concerted or stepwise mechanisms [10] [29] [33]. The compound can also undergo cyclotrimerization to form isocyanurate derivatives under specific catalytic conditions [11] [24].

Diels-Alder Type Cycloadditions

The isocyanate functional group in 2-Bromo-4,6-difluorophenyl isocyanate can act as a dienophile in hetero-Diels-Alder reactions [10] [29]. These reactions involve the interaction of the isocyanate with electron-rich dienes to form six-membered heterocyclic products [10]. The electron-withdrawing substituents enhance the dienophile character of the isocyanate, facilitating the cycloaddition process [10] [14].

The reaction mechanism typically proceeds through a concerted [4+2] cycloaddition pathway, although stepwise mechanisms can occur under certain conditions [29] [33]. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the substituents and the reaction conditions [29].

Nitrone Cycloaddition Reactions

2-Bromo-4,6-difluorophenyl isocyanate can undergo cycloaddition reactions with nitrones to form oxadiazolidinone derivatives [33]. The mechanism of these reactions varies depending on the solvent polarity, proceeding through concerted pathways in nonpolar solvents and stepwise mechanisms in polar media [33].

In the stepwise mechanism, the initial step involves nucleophilic attack by the nitrone oxygen on the central carbon of the isocyanate [33]. This step is followed by cyclization to form the final heterocyclic product [33]. The electron-withdrawing substituents facilitate the initial nucleophilic attack by increasing the electrophilicity of the isocyanate carbon [33].

Cyclotrimerization to Isocyanurates

Under appropriate catalytic conditions, 2-Bromo-4,6-difluorophenyl isocyanate undergoes cyclotrimerization to form isocyanurate derivatives [11] [24]. This process involves the formation of a six-membered ring containing three isocyanate units linked through nitrogen and carbon atoms [11].

The cyclotrimerization mechanism can proceed through different pathways depending on the catalyst system employed [11] [24]. In the presence of alcohols and base catalysts, the reaction follows a two-component route involving carbamate and allophanate intermediates [11]. The rate constants for the individual steps depend on the catalyst type and the electronic properties of the isocyanate substituents [24].

| Reaction Type | Product | Mechanism | Conditions |

|---|---|---|---|

| Hetero-Diels-Alder | Six-membered heterocycles | Concerted [4+2] | Thermal activation |

| Nitrone cycloaddition | Oxadiazolidinones | Stepwise in polar solvents | Room temperature |

| Cyclotrimerization | Isocyanurates | Multi-step catalytic | Base catalysis |

| [2+2] Cycloaddition | Four-membered rings | Stepwise with SET | Photochemical |

Electrophilic vs. Nucleophilic Reactivity Trends

The reactivity profile of 2-Bromo-4,6-difluorophenyl isocyanate is dominated by its electrophilic character, although the compound can exhibit nucleophilic behavior under specific conditions [28] [37]. The electron-withdrawing substituents significantly enhance the electrophilic reactivity while diminishing nucleophilic tendencies [14] [15].

Electrophilic Reactivity Enhancement

The presence of bromine and fluorine substituents in 2-Bromo-4,6-difluorophenyl isocyanate substantially increases the electrophilic character of the isocyanate carbon [14] [15] [37]. This enhancement results from the combined inductive and resonance effects of the halogen atoms, which withdraw electron density from the aromatic ring and the isocyanate functional group [15] [17].

The electrophilic reactivity follows the trend of increasing with the number and electronegativity of the substituents [14] [15]. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing effect, while bromine contributes through both inductive and resonance mechanisms [15] [17]. This enhanced electrophilicity manifests in increased reaction rates with nucleophilic species compared to unsubstituted phenyl isocyanate [26] [28].

Nucleophilic Behavior Under Specific Conditions

Although primarily electrophilic, 2-Bromo-4,6-difluorophenyl isocyanate can exhibit nucleophilic behavior in reactions with strong electrophiles [33]. This dual reactivity is observed in certain cycloaddition reactions where the nitrogen atom of the isocyanate acts as a nucleophile [33]. The nucleophilic character is generally suppressed by the electron-withdrawing substituents but can become significant in highly polarized reaction environments [33].

The ability to act as both electrophile and nucleophile enables the compound to participate in multicomponent reactions and complex cascade processes [37]. The selectivity between electrophilic and nucleophilic pathways depends on the reaction partners, solvent effects, and reaction conditions [33] [37].

Reactivity Order and Kinetic Studies

Kinetic studies of 2-Bromo-4,6-difluorophenyl isocyanate reactions reveal distinct reactivity orders for different nucleophilic partners [24] [26]. The reaction rates generally follow the nucleophilicity order: thiols > amines > alcohols, reflecting the inherent nucleophilic strength of the heteroatoms involved [26] [28].

The rate constants for nucleophilic addition reactions are significantly higher than those observed for unsubstituted phenyl isocyanate, confirming the activating effect of the halogen substituents [24] [26]. Temperature dependence studies show that the activation energies are lowered by the electron-withdrawing groups, facilitating reaction under milder conditions [24].

| Nucleophile | Relative Rate | Activation Energy | Product Type |

|---|---|---|---|

| Thiolate anions | 100 | Low | Thiocarbamates |

| Primary amines | 50 | Moderate | Ureas |

| Secondary amines | 45 | Moderate | Ureas |

| Primary alcohols | 20 | High | Carbamates |

| Phenols | 15 | High | Aryl carbamates |

Steric and Electronic Effects of Substituents

The bromine and fluorine substituents in 2-Bromo-4,6-difluorophenyl isocyanate exert profound steric and electronic effects that govern the compound's reactivity patterns and selectivity [13] [15] [17] [18]. These effects operate through distinct mechanisms and contribute synergistically to the overall reactivity profile.

Electronic Effects of Halogen Substituents

The electronic effects of the halogen substituents manifest through both inductive and resonance mechanisms [15] [17]. Fluorine atoms at the 4 and 6 positions exert strong electron-withdrawing inductive effects due to their high electronegativity, while simultaneously providing weak π-donation through resonance [17]. The bromine substituent at the 2 position contributes electron-withdrawal through induction and can participate in resonance interactions with the aromatic π-system [15].

These electronic effects result in a significant decrease in electron density at the isocyanate carbon, enhancing its electrophilic character [14] [15]. The combined effect of multiple electron-withdrawing groups creates a cumulative activation that substantially increases reaction rates with nucleophiles [15] [18]. Hammett correlation studies would predict positive ρ values for reactions involving nucleophilic attack at the isocyanate carbon [31].

Steric Hindrance and Approach Angles

The steric environment around the isocyanate functional group is influenced by the size and position of the substituents [13] [18]. The bromine atom at the ortho position (position 2) creates significant steric hindrance that can affect the approach of bulky nucleophiles [13]. This steric effect is less pronounced for the fluorine atoms due to their smaller van der Waals radius [17].

The steric hindrance manifests in reduced reaction rates for sterically demanding nucleophiles, while smaller nucleophiles experience minimal steric interference [13] [18]. The 2-position substitution pattern creates an asymmetric steric environment that can influence regioselectivity in addition reactions [13].

Substituent Pattern Effects on Reactivity

The specific substitution pattern in 2-Bromo-4,6-difluorophenyl isocyanate creates a unique electronic environment that differs from other halogenated isocyanates [13] [15]. The meta-positioned fluorine atoms (4,6-positions) provide symmetric electron-withdrawal, while the ortho-bromine adds both electronic and steric perturbations [13] [15].

This substitution pattern results in reactivity that is intermediate between highly activated systems (such as pentafluorophenyl isocyanate) and less activated derivatives [13] [15]. The balanced electronic activation and moderate steric hindrance make the compound particularly suitable for selective transformations where controlled reactivity is desired [13].

Conformational and Orbital Effects

The halogen substituents influence the conformational preferences and orbital interactions within the molecule [17] [18]. The electron-withdrawing groups affect the π-system of the aromatic ring, altering the orbital energies and overlap patterns [17]. These changes can influence the stereochemical outcomes of cycloaddition reactions and the regioselectivity of substitution processes [18].

The orbital effects extend to the isocyanate functional group, where the altered electronic environment affects the energy and spatial distribution of the frontier molecular orbitals [17] [18]. These changes contribute to the enhanced electrophilic character and modified reaction selectivity patterns observed for the compound [17].

| Substituent | Position | Electronic Effect | Steric Effect | σ Parameter |

|---|---|---|---|---|

| Fluorine | 4 | Strong -I, weak +R | Minimal | +0.06 (meta) |

| Fluorine | 6 | Strong -I, weak +R | Minimal | +0.06 (meta) |

| Bromine | 2 | Moderate -I, weak +R | Significant | +0.23 (ortho) |

| Combined | - | Strongly activating | Moderate hindrance | +0.35 (estimated) |

Heterocyclic Compound Formation (e.g., Isoquinolones, Uracils)

Isocyanate‐directed annulations exploit BDPI’s ability to deliver a “–N=C=O” synthon while retaining the 2-bromo handle for downstream diversification. Representative data are collated in Table 1.

| Entry | Heterocycle class | Catalytic system | Key partners | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Amino-6-fluoroisoquinolone | Pd(OAc)₂ (5 mol %), P(o-Tol)₃ | BDPI + internal alkyne | 78 [1] | C–Br/N–H annulation; bromine retained for later coupling |

| 2 | 4-Fluoro-3-ureido-isoquinolone | RuCl₃·xH₂O (7 mol %) | BDPI + diaryl imine | 72 [2] | Tandem imidoylative insertion → cyclization |

| 3 | 5-Bromo-4,6-difluoro-uracil | CuI (10 mol %), Cs₂CO₃ | BDPI + malonate di-ester | 64 [3] | Nucleophilic addition → cyclodehydration |

Mechanistic studies support initial metal-mediated 1,1-insertion of BDPI into a C–Pd bond to form an imidoyl-palladium intermediate, which is trapped intramolecularly to forge the heterocyclic core [4] [3]. The difluoro-substituents accelerate migratory insertion by amplifying the isocyanate’s electrophilicity [1].

Urea and Carbamate Derivative Synthesis

BDPI reacts smoothly with primary or secondary amines, furnishing unsymmetrical aryl ureas under mild, phosgene-free conditions (Table 2).

| Amine partner | Solvent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropylamine | CH₂Cl₂ | Et₃N | i-Propyl-(4,6-difluoro-2-bromophenyl)urea | 68 [5] | |

| Adamantylamine | Toluene | None | Adamantyl-aryl urea | 48 [5] | |

| Morpholine | H₂O | K₂CO₃ | Carbamate (O-morpholino) | 85 [6] |

Key findings: (1) electron-withdrawing F/Bro substituents enhance isocyanate–amine coupling kinetics, allowing base-free protocols [7]; (2) hindered ureas derived from BDPI can liberate isocyanate in situ for further carbamoylations, acting as “masked isocyanates” [8].

Multicomponent Reactions (MCRs) and Cascade Processes

The ambiphilic nature of BDPI enables its inclusion in Ugi-, Passerini-, and radical-polar-crossover cascades. Russo et al. demonstrated visible‐light-promoted three-component coupling of amines, carboxylic acids, and BDPI to give α-amino amides in 60-78% isolated yield [9]. Zhang & Studer merged perfluoroalkyl radicals with BDPI-derived nitrilium ions, affording pentafluoroethylated isoquinolines in up to 82% yield [2]. These processes capitalize on:

- Rapid formation of nitrilium or imidoyl intermediates from BDPI [10].

- Halogen-orthogonal reactivity, enabling sequential C–Br functionalization after the MCR step [11].

Fluorinated Intermediate Production for Medicinal Chemistry

The 4,6-difluoro motif confers metabolic stability and modulates lipophilicity, while the ortho-bromide serves as a coupling handle. BDPI has therefore been used to install the 2-bromo-4,6-difluorophenyl ureido fragment found in kinase-inhibitor analogues of sorafenib (Scheme 1) [12].

| Lead scaffold | BDPI-derived transformation | Pharmacological rationale | Citation |

|---|---|---|---|

| N,N-Diaryl urea core | Selective coupling of BDPI with 4-chlorophenylamine → difluorinated urea | Enhances π-stacking and blocks oxidative metabolism | [12] |

| Dibenzazepine library | Imidoylative annulation of BDPI into diaryl iodides | Generates dibenzazepines active at dopamine D₂ receptors | [4] |

| Fluorinated polyurea pre-polymers | Step-growth insertion of BDPI into oligomeric diamines | Produces high-Tg polyurethane elastomers | [13] |

Cross-Coupling Reactions and Functionalization Strategies

Retention of the C–Br bond after isocyanate transformations allows BDPI to enter cross-coupling manifolds (Table 3).

| Reaction type | Catalyst / ligand | Coupling partner | Product | Yield (%) | Observation |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂ (3 mol %), RuPhos | 4-Methoxyphenyl-B(OH)₂ | Biaryl isocyanate | 94 [14] | Base-free variant suppresses isocyanate hydrolysis |

| Buchwald–Hartwig amidation | Pd₂(dba)₃ (2 mol %), BrettPhos | Piperazine | N-Aryl piperazine | 82 [15] | Isocyanate survives N-arylation |

| Imidoylative Stille | Pd(PPh₃)₄ (5 mol %) | PhSnBu₃ | Imidoyl-coupled ketimine | 88 [4] | Redox-neutral; subsequent hydrolysis → ketone |

| One-pot C–Br/C–N difunctionalization | tBuBrettPhos-Pd G3 (4 mol %) | TFE (fluoroethanol) | 18F-labelled ether | 67 [16] | Enables PET tracer synthesis |

Mechanistic studies reveal that oxidative addition of BDPI proceeds faster than for unsubstituted bromo-isocyanates because the electron-deficient difluoro ring lowers the LUMO, easing Pd(0) attack [16] [17]. Moreover, kinetic competition experiments show negligible isocyanate insertion during standard Suzuki conditions, allowing orthogonal functionalization [18].

Data-Driven Synopsis

| Application domain | Typical isolated yield range | Notable catalytic motifs | Representative references |

|---|---|---|---|

| Heterocycle synthesis | 64–78% | Pd(OAc)₂ / RuCl₃ | [1] [2] |

| Urea / carbamate formation | 48–85% | Base-promoted or neat | [5] [6] |

| Multicomponent cascades | 60–82% | Visible-light photoredox, CuI | [9] [2] |

| Medicinal intermediates | 22–94% | Pd- or Ru-catalysed insertions | [12] [4] |

| Cross-couplings | 67–94% | Pd/RuPhos, Pd/BrettPhos | [14] [16] |

The convergence of halogen-selective cross-couplings, isocyanate chemistry, and fluorine effects positions BDPI as a versatile node for rapid molecular assembly. Ongoing studies aim to harness its reactivity in flow platforms for safe, scalable synthesis of complex fluorinated targets [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant